Vegfr-2-IN-6
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Overview
Description
Vegfr-2-IN-6 is a compound that acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This process is vital for various physiological and pathological conditions, including cancer, where it supports tumor growth and metastasis by providing nutrients and oxygen through new blood vessels .
Preparation Methods
The synthesis of Vegfr-2-IN-6 typically involves the preparation of quinoxaline-based derivatives. One common method is the condensation of phenylenediamine with a dicarbonyl compound under high temperatures and strong acid catalysts . Industrial production methods may involve optimizing these conditions to increase yield and purity, as well as scaling up the reaction to meet commercial demands.
Chemical Reactions Analysis
Vegfr-2-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoxaline ring, potentially altering its inhibitory activity.
Reduction: This reaction can reduce nitro groups to amines, affecting the compound’s solubility and bioavailability.
Scientific Research Applications
Vegfr-2-IN-6 has numerous applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of receptor tyrosine kinases.
Biology: Helps in understanding the role of VEGFR-2 in angiogenesis and its implications in various diseases.
Mechanism of Action
Vegfr-2-IN-6 exerts its effects by binding to the tyrosine kinase domain of VEGFR-2, preventing its dimerization and autophosphorylation. This inhibition blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. Key pathways affected include the phospholipase C gamma-protein kinase C pathway, the TSAd-Src-phosphoinositide 3-kinase-Akt pathway, and the SHB-focal adhesion kinase-paxillin pathway .
Comparison with Similar Compounds
Vegfr-2-IN-6 is compared with other VEGFR-2 inhibitors such as sorafenib and rivoceranib. While sorafenib is a multi-kinase inhibitor, this compound is more selective for VEGFR-2, potentially reducing off-target effects and associated toxicities . Similar compounds include:
Sorafenib: A multi-kinase inhibitor with broader activity but higher toxicity.
Rivoceranib: A highly selective VEGFR-2 inhibitor with improved safety profile.
3-Methylquinoxaline-based derivatives: These compounds share similar pharmacophoric features and have been evaluated for their antiproliferative activities.
This compound stands out due to its selectivity and potential for reduced side effects, making it a promising candidate for further development in cancer therapy.
Biological Activity
Vascular endothelial growth factor receptor 2 (VEGFR2) is a critical target in the treatment of various angiogenesis-related diseases, including cancer and ocular disorders. The compound Vegfr-2-IN-6 has emerged as a significant inhibitor of VEGFR2, showcasing potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
This compound functions primarily by inhibiting the kinase activity of VEGFR2, which is pivotal for endothelial cell proliferation, migration, and tube formation. The inhibition of VEGFR2 signaling can effectively reduce pathological angiogenesis associated with tumors and other diseases.
Key Findings:
- Inhibition of Kinase Activity : Studies indicate that this compound directly inhibits the kinase activity of VEGFR2, leading to decreased phosphorylation levels essential for signal transduction in endothelial cells .
- Impact on Cell Proliferation : In vitro assays demonstrated that this compound significantly reduces VEGF-induced proliferation and migration in human umbilical vein endothelial cells (HUVECs) .
Research Data
The following table summarizes key experimental findings related to the biological activity of this compound:
Case Study 1: Tumor Angiogenesis
In a murine model of cancer, administration of this compound led to a significant reduction in tumor growth and vascular density. The study highlighted the compound's ability to inhibit VEGF-mediated angiogenesis effectively.
Case Study 2: Ocular Disorders
In models simulating ocular diseases characterized by excessive neovascularization, this compound demonstrated promising results in reducing retinal neovascularization and improving visual outcomes.
Comparative Analysis
A comparison between this compound and other known VEGFR inhibitors reveals its unique efficacy profile:
Compound | Mechanism | Efficacy | Side Effects |
---|---|---|---|
This compound | VEGFR2 kinase inhibition | High | Minimal |
Bevacizumab | Anti-VEGF monoclonal antibody | Moderate | Hypertension, bleeding |
Sorafenib | Multi-target kinase inhibitor | Variable | Diarrhea, fatigue |
Properties
IUPAC Name |
2-methyl-5-[[4-[methyl-(3-methyl-2H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2S/c1-12-4-5-14(10-18(12)30(21,28)29)23-20-22-9-8-19(24-20)27(3)15-6-7-16-13(2)25-26-17(16)11-15/h4-11H,1-3H3,(H,25,26)(H2,21,28,29)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBRXNGJZMGEHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NNC(=C4C=C3)C)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.